molecular formula C11H10N4 B8195260 2-(5-amino-1-phenyl-1H-pyrazol-3-yl)acetonitrile

2-(5-amino-1-phenyl-1H-pyrazol-3-yl)acetonitrile

Cat. No.: B8195260
M. Wt: 198.22 g/mol
InChI Key: QXHPPVDCMRDKQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-amino-1-phenyl-1H-pyrazol-3-yl)acetonitrile is a heterocyclic compound featuring a pyrazole ring substituted with an amino group and a phenyl group. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the amino group and the nitrile group makes it a versatile intermediate for the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-amino-1-phenyl-1H-pyrazol-3-yl)acetonitrile typically involves the cyclocondensation of hydrazine derivatives with α,β-unsaturated nitriles. One common method includes the reaction of phenylhydrazine with acrylonitrile under acidic or basic conditions to form the pyrazole ring. The reaction is usually carried out in solvents such as ethanol or methanol at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts such as Lewis acids or transition metal complexes can be employed to improve reaction rates and selectivity. The use of microwave-assisted synthesis is also explored to reduce reaction times and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-(5-amino-1-phenyl-1H-pyrazol-3-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the pyrazole ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-amino-1-phenyl-1H-pyrazol-3-yl)acetonitrile is utilized in various scientific research applications:

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Used in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 2-(5-amino-1-phenyl-1H-pyrazol-3-yl)acetonitrile involves its interaction with specific molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the nitrile group can participate in coordination with metal ions. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-3-methyl-1-phenylpyrazole
  • 3-amino-5-phenylpyrazole
  • 5-amino-1-phenylpyrazole

Uniqueness

2-(5-amino-1-phenyl-1H-pyrazol-3-yl)acetonitrile is unique due to the presence of both an amino group and a nitrile group on the pyrazole ring. This dual functionality allows for a wider range of chemical modifications and applications compared to similar compounds that may lack one of these functional groups .

Properties

IUPAC Name

2-(5-amino-1-phenylpyrazol-3-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4/c12-7-6-9-8-11(13)15(14-9)10-4-2-1-3-5-10/h1-5,8H,6,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHPPVDCMRDKQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=N2)CC#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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